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Compound of Interest

Compound Name: 2-Bromo-6-iodoquinoline
Cat. No.: B13690326
Get Quote
\ J

CAS: 1026805-93-5 | Formula: C

H

BrIN | MW: 333.95 g/mol [1][2]

Executive Summary

This technical guide outlines the structural characterization and solid-state analysis of 2-
Bromo-6-iodoquinoline, a critical bifunctional scaffold in medicinal chemistry and materials
science. While 2-bromo-6-iodoquinoline is commercially available as a building block for
Suzuki-Miyaura and Sonogashira couplings, its specific crystallographic signature represents a
high-value target for crystal engineering.

The presence of two distinct halogen atoms (Bromine at C2, lodine at C6) on a planar aromatic
core creates a competitive landscape for intermolecular interactions. This guide provides a
rigorous protocol for obtaining single crystals, collecting X-ray diffraction (XRD) data, and
analyzing the resulting halogen-bonding networks. It is designed for researchers seeking to
leverage the distinct

-hole potentials of | vs. Br for supramolecular assembly.
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Molecular Architecture & Theoretical Framework
The Halo-Quinoline Scaffold

The quinoline core is a planar, electron-deficient heterocycle. In 2-bromo-6-iodoquinoline, the
electron density distribution is heavily modulated by the nitrogen atom and the two halogens.

o Nitrogen (N1): Acts as a strong Lewis base (halogen bond acceptor).

 lodine (C6): The "soft," highly polarizable halogen. It exhibits a large, positive electrostatic
potential region (the

-hole) along the C-1 bond axis, making it a potent halogen bond donor.

e Bromine (C2): "Harder" than iodine with a smaller

-hole. Its proximity to the ring nitrogen (ortho-position) often results in intramolecular
repulsion or specific solvation effects.

Competitive Halogen Bonding

A key objective in crystallizing this molecule is to determine the hierarchy of supramolecular
synthons. Based on polarizability (

), the predicted dominant interaction is the C(6)-I---N(1) intermolecular halogen bond.
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Experimental Protocol: Crystallization & Data

Collection
Crystal Growth Strategy

Obtaining diffraction-quality single crystals of di-haloquinolines requires balancing solubility with
supersaturation kinetics to avoid twinning.

Recommended Solvent Systems:

¢ Slow Evaporation (Primary): Dissolve 20 mg in 2 mL of Chloroform/Ethanol (1:1 v/v). The
ethanol disrupts weak H-bonding, while chloroform solvates the halogens. Allow to evaporate
at 4°C to reduce thermal disorder.

» Vapor Diffusion (Secondary): Dissolve in minimal Dichloromethane (DCM); diffuse Hexane or
Pentane vapor into the solution. This method yields purer crystals if the starting material
contains trace isomers.

X-Ray Diffraction (XRD) Workflow

High-quality data collection is essential to resolve the electron density around the heavy iodine
atom and accurately model the anisotropic displacement parameters (ADPS).

Step-by-Step Protocol:

e Mounting: Select a block-like crystal (approx. 0.2 x 0.1 x 0.1 mm). Mount on a MiTeGen loop
using perfluoropolyether oil.

o Temperature Control:Cool to 100 K immediately.

o Reasoning: Heavy atoms like lodine exhibit significant thermal motion at room
temperature, which smears electron density and obscures weak intermolecular contacts.

e Data Collection:

o Source: Mo-K
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A) is preferred over Cu-K
to minimize absorption effects from lodine (
is high).

o Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate
absorption correction.

e Reduction & Refinement:
o Apply a multi-scan absorption correction (SADABS or equivalent).
o Solve using Intrinsic Phasing (SHELXT).
o Refine (SHELXL) with anisotropic ADPs for all non-hydrogen atoms.

Structural Analysis & Logic

The following diagram illustrates the decision logic for characterizing the intermolecular
interactions once the structure is solved.
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Solved Crystal Structure

Analyze C(6)-1...N(1) Distance
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Analyze C(2)-Br Contacts

Angle ~180° \Angle ~140-160°

Type Il Contact? Type | Contact?
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Click to download full resolution via product page

Caption: Logic flow for classifying the dominant supramolecular synthons in 2-bromo-6-
iodoquinoline crystals.

Interpreting the Halogen Bond (XB)

In the resolved structure, measure the Reduction Ratio (

) for the C-I---N interaction:

¢ : Indicates a strong, structure-directing halogen bond.
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e Angle (

): The C-I---N angle should be close to 180° (typically 170°-178°) to maximize the overlap
between the lodine

-hole and the Nitrogen lone pair.

Type | vs. Type Il Halogen Contacts

The Bromine atom at C2 is sterically crowded. You will likely observe Type | contacts
(symmetrical, dispersion-driven) rather than Type Il (electrostatic).

o Typel:

(Clash-like, dispersion).

e Typelll:

(Electrophile-Nucleophile).

Applications in Drug Development

Understanding this structure allows for precise Topochemical Control.

» Selective Functionalization: The crystal structure reveals which halogen is more accessible.
If the C(6)-1 is buried in a strong I---N bond, the C(2)-Br may be kinetically more available for
surface reactions in solid-state mechanochemistry.

» Solubility Engineering: Polymorphs driven by different halogen bonding networks often
exhibit distinct dissolution rates, a critical parameter for pharmaceutical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1026805-93-5,2-Bromo-6-iodoquinoline-AccelaChem|AccelaChemBio|Accela design,
synthesis, manufacture and market advanced R&D chemicals;FAixRH (L) BIRAT
[accelachem.com]

e 2. CAS:1823904-45-51-Bromo-4-iodoisoquinoline-E£43 &%) [bidepharm.com]

e 3. 1352394-46-7,4,6-Dichloro-2-methyl-7-azaindole-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals; ¥R (L&)
B[R/ 8] [accelachem.com]

e 4, 2253640-76-3,6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;FRfH: (L) BFR/AE) [accelachem.com]

¢ To cite this document: BenchChem. [Structural Characterization & Crystal Engineering of 2-
Bromo-6-iodoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13690326/docs#structural-characterization-crystal-
engineering-of-2-bromo-6-iodoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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